Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 17296-08-1
VCID: VC0099662
InChI: InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)CO)O)OC
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol

Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside

CAS No.: 17296-08-1

Main Products

VCID: VC0099662

Molecular Formula: C10H19NO6

Molecular Weight: 249.26 g/mol

Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside - 17296-08-1

CAS No. 17296-08-1
Product Name Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside
Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-dimethoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
Standard InChIKey NQZUQHYRSVKBRT-SPFKKGSWSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)OC
SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)OC
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)OC
Synonyms Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside
PubChem Compound 21140684
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator